molecular formula C7H14N2O2S B14502110 2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide CAS No. 64847-67-2

2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide

Cat. No.: B14502110
CAS No.: 64847-67-2
M. Wt: 190.27 g/mol
InChI Key: VPQUJKMXNSVXBN-UHFFFAOYSA-N
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Description

2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structure, which includes a sulfanylethyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide typically involves the reaction of 2-methylpropanoyl chloride with 2-aminoethanethiol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also minimize human error and improve safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form the corresponding amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide involves its interaction with specific molecular targets. The sulfanylethyl group can form disulfide bonds with thiol groups in proteins, potentially altering their function. The amide group can also participate in hydrogen bonding, influencing the compound’s binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-sulfanylethyl)carbamoyl]propanamide: Lacks the methyl group on the carbon chain.

    2-Methyl-N-[(2-hydroxyethyl)carbamoyl]propanamide: Contains a hydroxyethyl group instead of a sulfanylethyl group.

Uniqueness

2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide is unique due to the presence of both a methyl group and a sulfanylethyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming disulfide bonds, which are not observed in its analogs.

Properties

CAS No.

64847-67-2

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

2-methyl-N-(2-sulfanylethylcarbamoyl)propanamide

InChI

InChI=1S/C7H14N2O2S/c1-5(2)6(10)9-7(11)8-3-4-12/h5,12H,3-4H2,1-2H3,(H2,8,9,10,11)

InChI Key

VPQUJKMXNSVXBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(=O)NCCS

Origin of Product

United States

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